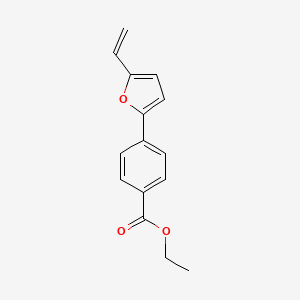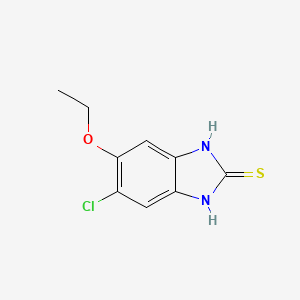
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 5th position and an ethoxy group at the 6th position of the benzimidazole ring. The thione group at the 2nd position adds to its unique chemical properties. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine and agriculture.
Preparation Methods
The synthesis of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl chloroformate.
Formation of Intermediate: The substituted aniline reacts with ethyl chloroformate to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the benzimidazole ring.
Introduction of Thione Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and antiparasitic properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infections and parasitic diseases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
5-Chloro-6-ethoxy-1,3-dihydro-2H-benzimidazole-2-thione can be compared with other similar compounds, such as:
2-Benzimidazolethiol: This compound has a similar benzimidazole core but lacks the chlorine and ethoxy substituents.
Triclabendazole: A related compound used in the treatment of liver fluke infections, which also contains a benzimidazole ring with different substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
91168-53-5 |
|---|---|
Molecular Formula |
C9H9ClN2OS |
Molecular Weight |
228.70 g/mol |
IUPAC Name |
5-chloro-6-ethoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-13-8-4-7-6(3-5(8)10)11-9(14)12-7/h3-4H,2H2,1H3,(H2,11,12,14) |
InChI Key |
NIMXBEKRDNKWDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)NC(=S)N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


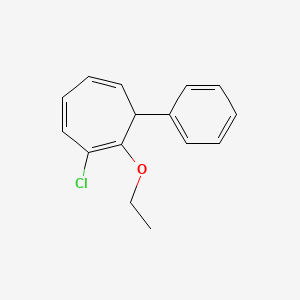
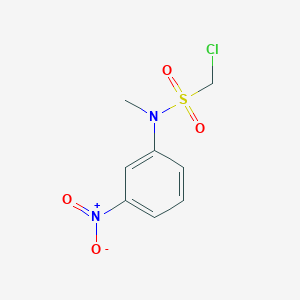
![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
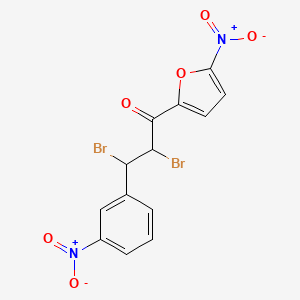
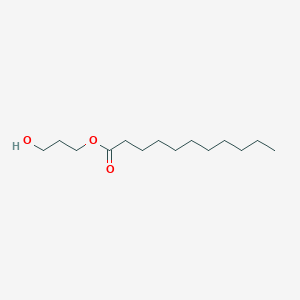
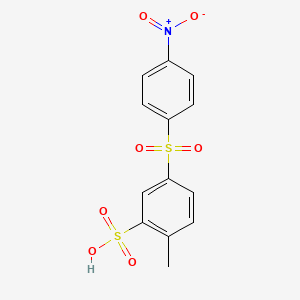
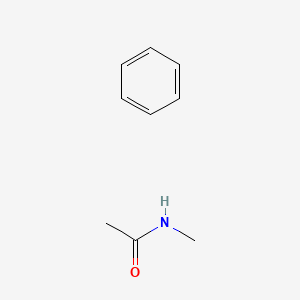

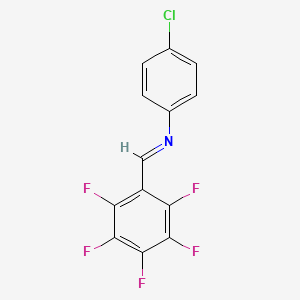
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)

![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
![Ethanethioamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14365449.png)
